1-(2-methylbenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound notable for its heterocyclic structure. This compound features a quinoline moiety, a dihydropyridine ring, and a carboxamide group, making it of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications. The molecular formula for this compound is , with a molecular weight of approximately 383.4 g/mol. Its IUPAC name is 1-[(3-methylphenyl)methyl]-N-(2-methylquinolin-4-yl)-2-oxopyridine-3-carboxamide, which reflects its complex structure that includes aromatic rings and nitrogen-containing heterocycles.
The synthesis of 1-(2-methylbenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of quinoline derivatives that undergo various transformations to introduce the dihydropyridine and carboxamide functionalities.
Technical Details:
The methodology allows for the attachment of various functional groups through strategic manipulation of reaction conditions and reagent selection .
The molecular structure of 1-(2-methylbenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | 1-[(3-methylphenyl)methyl]-N-(2-methylquinolin-4-yl)-2-oxopyridine-3-carboxamide |
| InChI | InChI=1S/C24H21N3O2/c1-16... |
| InChI Key | TUKSTZGRQRFIEI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=NC4=CC=CC=C43)C |
This structure showcases a complex arrangement of carbon, nitrogen, and oxygen atoms, contributing to its potential reactivity and biological activity.
The compound's reactivity can be explored through various chemical reactions that it can undergo:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .
The mechanism of action for 1-(2-methylbenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not fully elucidated but may involve:
Data from related compounds suggest that modifications on the quinoline or dihydropyridine rings could enhance selectivity and potency against target enzymes or receptors .
The physical and chemical properties of 1-(2-methylbenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide are critical for understanding its behavior in different environments:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm these properties .
The potential applications of 1-(2-methylbenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide span several fields:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5